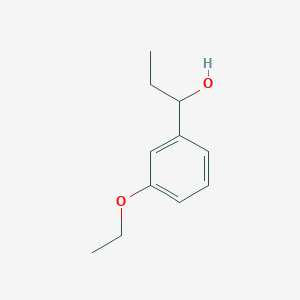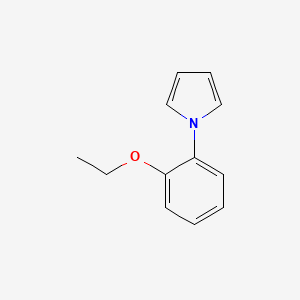
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate
概要
説明
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8Br2N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
科学的研究の応用
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Safety and Hazards
作用機序
Target of Action
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is primarily used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives are known to inhibit tyrosine kinase 2 , a protein that plays a crucial role in the signaling pathways of the immune system and is involved in cellular growth and differentiation .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions, including nucleophilic addition, intramolecular cyclization, and elimination . These reactions result in the formation of trifluoromethylated pyrazole derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives, in turn, inhibit tyrosine kinase 2 , affecting downstream signaling pathways involved in immune response and cellular growth .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives inhibit tyrosine kinase 2 , potentially affecting immune response and cellular growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.
生化学分析
Biochemical Properties
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It is used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives, which are known to act as tyrosine kinase 2 inhibitors . Tyrosine kinase 2 is an enzyme that plays a crucial role in the signaling pathways of various cellular processes, including cell growth and differentiation. By inhibiting this enzyme, this compound can modulate these pathways, potentially leading to therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinase 2, this compound can alter the signaling pathways that regulate cell growth and differentiation . Additionally, it may impact gene expression by modulating the activity of transcription factors that are downstream of these signaling pathways. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active site of tyrosine kinase 2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating the signaling pathways that control various cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its effectiveness in biochemical reactions. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular functions, although its activity may diminish as it degrades.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit tyrosine kinase 2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds . These metabolic pathways can influence the compound’s activity and effectiveness. For instance, the presence of specific enzymes may enhance the conversion of the compound into its active form, thereby increasing its potency.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with its target biomolecules. The localization of the compound can influence its activity and the nature of its interactions with other cellular components.
準備方法
The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1-methylpyrazole-4-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of different pyrazole derivatives with altered electronic properties.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
類似化合物との比較
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methylpyrazole-4-carboxylate: Lacks the bromine atoms, leading to different reactivity and applications.
3,5-Dibromo-1-methylpyrazole: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
1-Methyl-3,5-diphenylpyrazole: Contains phenyl groups instead of bromine, leading to different electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBNRIZSHOSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B3021123.png)









![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)

